Lewis Y Antigen
Description
Glycobiological Context and Significance
Glycobiology, the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans), provides the essential context for understanding the importance of Lewis y. Glycans are ubiquitous molecules found on the surface of cells and are involved in a vast array of biological functions, including cell-cell recognition, adhesion, and signaling. wikipedia.orgabcam.com LeY, as a specific glycan structure, is of particular interest due to its differential expression patterns in normal and pathological tissues. aacrjournals.org
In healthy adult tissues, LeY expression is generally restricted. aacrjournals.org However, it is often overexpressed in a majority of epithelial carcinomas, including those of the breast, ovary, colon, pancreas, lung, and prostate. aacrjournals.orgmdpi.com This aberrant expression on cancer cells has made LeY a prominent tumor-associated carbohydrate antigen (TACA). oup.com Consequently, it has become a significant target for cancer research, with investigations focusing on its potential for diagnostics and targeted therapies. patsnap.com Research indicates that LeY is involved in cellular motility and adhesion, processes that are crucial for tumor cell invasion and metastasis. aacrjournals.orgpatsnap.com Furthermore, the presence of LeY on cancer cells has been linked to the regulation of cell proliferation and resistance to certain drugs. mdpi.commedchemexpress.com
Definition and Nomenclature: Lewis y (LeY) as a Tetrasaccharide Antigen
Lewis y is a difucosylated oligosaccharide, meaning it contains two fucose sugar units. mdpi.comoup.com Structurally, it is a tetrasaccharide, composed of four monosaccharide units. oup.combiosynth.com The systematic nomenclature for LeY is α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-D-glucosamine. biosynth.com This can be abbreviated as Fucα1-2Galβ1-4(Fucα1-3)GlcNAc. elicityl-oligotech.com
As an antigen, LeY can be recognized by the immune system, leading to the generation of specific antibodies. oup.combiosynth.com It is also known as CD174 (Cluster of Differentiation 174). aacrjournals.org LeY is displayed on both glycolipids and glycoproteins on the surface of cell membranes. aacrjournals.orgoup.com
Table 1: Chemical Properties of Lewis y Tetrasaccharide
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C26H45NO19 | biosynth.comelicityl-oligotech.com |
| Molecular Weight | 675.63 g/mol | biosynth.com |
| Synonyms | Lewis Y, LeY, CD174 | aacrjournals.orgmedchemexpress.com |
| Systematic Name | α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-D-glucosamine | biosynth.com |
Relationship to Lewis Blood Group System and Other Related Glycans (e.g., Lewis X, Sialyl Lewis X)
The Lewis y antigen is part of the larger Lewis histo-blood group system. creative-biolabs.com This system is based on the activity of fucosyltransferase enzymes (FUTs) that add fucose residues to precursor carbohydrate chains. wikipedia.org The Lewis antigens are broadly classified into two types based on the linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc): type 1 chains (Galβ1-3GlcNAc) and type 2 chains (Galβ1-4GlcNAc). creative-biolabs.com
LeY belongs to the type 2 chain family, as do Lewis x (LeX) and Sialyl Lewis x (sLeX). creative-biolabs.com LeY is the difucosylated counterpart of the H type 2 antigen. creative-biolabs.com The synthesis of LeY requires the action of an α(1,2)fucosyltransferase, which adds a fucose to the terminal galactose of a type 2 chain, followed by the action of an α(1,3)fucosyltransferase, which adds a fucose to the N-acetylglucosamine. mdpi.comcreative-biolabs.com
Lewis x (LeX) , also known as stage-specific embryonic antigen-1 (SSEA-1), is a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc. oup.com It differs from LeY by the absence of the fucose residue on the galactose. cymitquimica.com LeX is also highly expressed during early embryonic development and in the nervous system, where it plays roles in cell-cell interactions. oup.com
Sialyl Lewis x (sLeX) is a tetrasaccharide with the structure Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc. explorationpub.comexplorationpub.com It is a crucial ligand for selectins, a family of cell adhesion molecules involved in the trafficking of leukocytes during inflammation. wikipedia.orgnih.gov The key structural difference between LeY and sLeX is the presence of a sialic acid (Neu5Ac) residue on the galactose in sLeX, instead of the fucose residue found in LeY. researchgate.net This seemingly small difference results in distinct biological functions.
While LeY and its related glycans, LeX and sLeX, are structurally similar, the specific type and linkage of the terminal sugar residues confer unique biological recognition and functions. The differential expression of these antigens in various physiological and pathological states underscores their importance in glycobiology and as potential biomarkers and therapeutic targets.
Table 2: Comparison of Related Lewis Glycans
| Glycan | Structure | Key Differentiating Feature from LeY |
|---|---|---|
| Lewis y (LeY) | Fucα1-2Galβ1-4(Fucα1-3)GlcNAc | - |
| Lewis x (LeX) | Galβ1-4(Fucα1-3)GlcNAc | Lacks the α1-2 linked fucose on galactose. |
| Sialyl Lewis x (sLeX) | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc | Has an α2-3 linked sialic acid on galactose instead of a fucose. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
82993-43-9 |
|---|---|
Molecular Formula |
C26H45NO19 |
Molecular Weight |
675.6 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-1-oxo-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-7-13(33)16(36)19(39)24(41-7)44-21(10(4-28)27-9(3)31)22(11(32)5-29)45-26-23(18(38)15(35)12(6-30)43-26)46-25-20(40)17(37)14(34)8(2)42-25/h4,7-8,10-26,29-30,32-40H,5-6H2,1-3H3,(H,27,31)/t7-,8-,10-,11+,12+,13+,14+,15-,16+,17+,18-,19-,20-,21+,22+,23+,24-,25-,26-/m0/s1 |
InChI Key |
APQKPNYMOAYHPL-ILVDQUQFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)NC(=O)C)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
Synonyms |
2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-[2-O-(α-L-fucopyranosyl)-b-D-galactopyranosyl]-D-glucopyranoside, Fuc1-α-2Gal1-b-4[Fuc1-α-3]GlcNAc |
Origin of Product |
United States |
Molecular Structure and Conformational Dynamics of Lewis Y Tetrasaccharide
Precise Carbohydrate Sequence and Glycosidic Linkages (Fucα1-2Galβ1-4[Fucα1-3]GlcNAc)
The Lewis y tetrasaccharide is a difucosylated oligosaccharide built upon a type 2 lactosamine core. oup.com Its structure consists of four individual sugar units linked together in a specific sequence and orientation. oup.combiosynth.com The precise carbohydrate sequence is Fucα1-2Galβ1-4[Fucα1-3]GlcNAc. biosynth.com
This notation describes the following arrangement:
A central galactose (Gal) residue is linked to an N-acetylglucosamine (GlcNAc) residue via a β1-4 glycosidic bond. nih.govacs.org
One fucose (Fuc) residue is attached to the galactose at the 2-position through an α1-2 glycosidic linkage. nih.govacs.org
A second fucose residue is attached to the N-acetylglucosamine at the 3-position via an α1-3 glycosidic linkage. nih.govacs.org
The core structure is therefore a difucosylated type 2 lactoseries. oup.com The specific linkages give rise to a unique three-dimensional shape that is recognized by various proteins. oup.com
| Constituent Monosaccharide | Linkage to Adjacent Residue |
| L-Fucose (Fuc) | α1-2 |
| D-Galactose (Gal) | β1-4 |
| L-Fucose (Fuc) | α1-3 |
| N-Acetyl-D-glucosamine (GlcNAc) | (Reducing end) |
Three-Dimensional Conformational Analysis
The biological activity of the Lewis y tetrasaccharide is intrinsically linked to its three-dimensional conformation. Both experimental and computational methods have been employed to investigate its shape and flexibility.
Experimental Approaches for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been a important tool in determining the solution conformation of the LeY tetrasaccharide. oup.combiosynth.com Techniques such as transfer Nuclear Overhauser Effect (trNOE) experiments have been used to deduce the conformation of LeY when bound to proteins like E-selectin. nih.gov These studies provide information about the through-space proximity of protons, which helps in defining the relative orientation of the sugar rings. nih.govresearchgate.netresearchgate.net For instance, NMR studies have highlighted the differences in topography between the Lewis y and Lewis b antigens, which arise from the change in the glycosidic linkage from β1-4 to β1-3. oup.com
Computational Modeling and Molecular Dynamics Simulations of LeY Conformation
Computational Modeling and Molecular Dynamics Simulations: To complement experimental data and to explore the dynamic nature of LeY's conformation, computational methods are widely used. oup.comnih.govacs.org Molecular dynamics (MD) simulations, in particular, have provided valuable insights into the conformational landscape of the LeY tetrasaccharide in aqueous solution. nih.govacs.orgtandfonline.com These simulations have shown that while LeY is a relatively rigid structure, it does exhibit some flexibility. nih.govtandfonline.com
Accelerated molecular dynamics (aMD) simulations have been employed to enhance the sampling of conformational space, revealing the potential for transitions between different puckering states of the monosaccharide rings, such as the 4C1 and 1C4 chair conformations for GlcNAc and Gal residues. nih.govacs.org These simulations also indicate that LeY can exist in different conformational states, such as open and closed forms, although it predominantly adopts an open conformation. nih.govacs.org The glycosidic linkage torsion angles (φ and ψ) are key parameters analyzed in these simulations to define the conformational space. oup.comacs.org
| Dihedral Angle | Definition |
| φ (phi) | H1-C1-O-C'x |
| ψ (psi) | C1-O-C'x-H'x |
Table defining the glycosidic torsion angles used in conformational analysis. oup.com
Factors Influencing LeY Conformation: Role of Intramolecular Interactions and Solvent Effects
The conformation of the Lewis y tetrasaccharide is influenced by a combination of internal and external factors.
Intramolecular Interactions: The relative rigidity of the LeY structure is partly due to intramolecular interactions, such as hydrogen bonds. cdnsciencepub.com Stacking interactions between the fucose and galactose rings have also been suggested to stabilize the conformation of Lewis sugars in solution. nih.govacs.org These non-covalent interactions help to maintain a well-defined three-dimensional shape. oup.com
Biosynthesis and Glycosyltransferase Regulation of Lewis Y Tetrasaccharide
Enzymatic Pathways and Key Glycosyltransferases
The creation of the LeY tetrasaccharide is not a standalone process but rather the culmination of a multi-step enzymatic assembly line. This pathway relies on the sequential action of specific glycosyltransferases, which add sugar moieties to a growing glycan chain attached to a protein or lipid scaffold.
The biosynthesis of Lewis y begins with a common precursor structure, the Type II precursor, which consists of a galactose (Gal) residue linked to an N-acetylglucosamine (GlcNAc) residue in a β1-4 linkage (Galβ1-4GlcNAc-R). researchgate.netplos.org This core structure is typically attached to a scaffold, which can be a glycoprotein (B1211001) or a glycolipid. researchgate.netplos.org
The assembly of the LeY antigen proceeds through one of two primary pathways, both culminating in the same final tetrasaccharide structure: Fucα1-2Galβ1-4[Fucα1-3]GlcNAc-R. researchgate.netbiosynth.com
Pathway 1: The Type II precursor is first acted upon by an α(1,3)-fucosyltransferase, which adds a fucose (Fuc) residue to the GlcNAc sugar. This creates the Lewis x (LeX) antigen (Galβ1-4[Fucα1-3]GlcNAc-R). Subsequently, an α(1,2)-fucosyltransferase adds a second fucose residue, this time to the terminal galactose, converting LeX into LeY. researchgate.net
Pathway 2: Alternatively, the Type II precursor can first be fucosylated at the galactose residue by an α(1,2)-fucosyltransferase. This reaction forms the H-type 2 antigen (Fucα1-2Galβ1-4GlcNAc-R). Following this, an α(1,3)-fucosyltransferase adds the second fucose to the GlcNAc residue, also resulting in the formation of the LeY tetrasaccharide. researchgate.netplos.org
In some biological contexts, such as in the bacterium Helicobacter pylori, the pathway via the Lewis x intermediate is preferred.
The final steps of LeY biosynthesis are critically dependent on the action of two types of fucosyltransferases (FUTs), enzymes that transfer fucose from a donor substrate, GDP-fucose, to the acceptor glycan chain. mdpi.compnas.org
α(1,2)-Fucosyltransferases (FUT1/FUT2): These enzymes are responsible for adding a fucose residue in an α1,2 linkage to the terminal galactose of the Type II chain, creating the H-type 2 antigen. researchgate.netplos.org In humans, FUT1 (H enzyme) and FUT2 (Secretor enzyme) are the primary α(1,2)-fucosyltransferases. researchgate.net FUT1 is a key enzyme for Lewis y synthesis in the context of certain cancers, such as ovarian cancer. spandidos-publications.com The ability of these enzymes to act on the Type II precursor is a crucial step in one of the biosynthetic routes to LeY. researchgate.net
α(1,3)-Fucosyltransferases (FUT3/FUT5/FUT9): This group of enzymes catalyzes the addition of a fucose residue in an α1,3 linkage to the N-acetylglucosamine of the Type II chain. mdpi.com Specifically, FUT3 (Lewis enzyme) and FUT5 are classified as α(1,3)/4-fucosyltransferases because they can also add fucose in an α1,4 linkage to Type 1 chains (Galβ1-3GlcNAc), which leads to the synthesis of Lewis a and Lewis b antigens. mdpi.comoup.com In the context of LeY synthesis from a Type II precursor, it is their α(1,3) activity that is essential for creating the LeX antigen intermediate or for completing the synthesis of LeY from the H-type 2 antigen. researchgate.netplos.org FUT9 is another α(1,3)-fucosyltransferase involved in the synthesis of Lewis antigen epitopes. mdpi.com
The coordinated expression and activity of both an α(1,2)-FUT and an α(1,3)-FUT are therefore prerequisites for a cell to display the Lewis y antigen on its surface.
| Enzyme Family | Specific Enzyme Examples | Linkage Formed | Substrate(s) in LeY Pathway | Product(s) in LeY Pathway |
| α(1,2)-Fucosyltransferases | FUT1, FUT2 | α1,2 | Galβ1-4GlcNAc-R (Type II precursor), Galβ1-4[Fucα1-3]GlcNAc-R (Lewis x) | Fucα1-2Galβ1-4GlcNAc-R (H-type 2), Fucα1-2Galβ1-4[Fucα1-3]GlcNAc-R (Lewis y) |
| α(1,3)-Fucosyltransferases | FUT3, FUT5, FUT9 | α1,3 | Galβ1-4GlcNAc-R (Type II precursor), Fucα1-2Galβ1-4GlcNAc-R (H-type 2) | Galβ1-4[Fucα1-3]GlcNAc-R (Lewis x), Fucα1-2Galβ1-4[Fucα1-3]GlcNAc-R (Lewis y) |
Sequential Addition of Monosaccharide Residues (Fucose, Galactose) to Core Structures
Genetic and Transcriptional Regulation of LeY-Synthesizing Glycosyltransferases
The expression of Lewis y on a cell is not constitutive but is tightly controlled at the genetic and transcriptional level. The abundance of the final LeY structure is directly related to the expression levels of the glycosyltransferase genes involved in its synthesis, particularly FUT1 and FUT3. spandidos-publications.com
Several factors and mechanisms have been identified that regulate the transcription of these crucial genes:
Cytokine-mediated Regulation: Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) have been shown to regulate the expression of glycosyltransferases and Lewis antigens in human gastric cancer cells. researchgate.net
Transcription Factor Control: The transcription factor c-Fos, a component of the activator protein-1 (AP-1) complex, plays a significant role in the regulation of FUT1. spandidos-publications.com Transforming growth factor-β1 (TGF-β1), which is often elevated in the tumor microenvironment, can induce the expression of c-Fos. spandidos-publications.com This, in turn, leads to increased binding of AP-1 to the FUT1 promoter, enhancing its transcription and subsequently increasing the synthesis of this compound in ovarian cancer cells. spandidos-publications.com
Epigenetic Modifications: The regulation of glycosyltransferase genes is also subject to epigenetic control, although this area is still under investigation. mdpi.com One study in neuroblastoma cells demonstrated that inhibiting histone deacetylases (HDACs) with a broad-spectrum inhibitor resulted in a significant overexpression of FUT3 and FUT7, leading to higher expression of LeY and the related Sialyl Lewis x antigen. oncotarget.com This suggests that histone acetylation is an important mechanism for controlling the expression of fucosyltransferases involved in Lewis antigen biosynthesis.
The knowledge of how these glycosyltransferase genes are regulated remains preliminary for many cancer types, but it is a critical area of research for understanding the aberrant glycosylation patterns observed in malignancy. mdpi.com
Metabolic Engineering Strategies for Modulating LeY Biosynthesis in Cellular Systems
Metabolic engineering provides a powerful set of tools to precisely modify the biosynthetic pathways within cells to either enhance or decrease the production of specific molecules like the Lewis y tetrasaccharide. mdpi.com These strategies can be applied for research purposes, such as elucidating the function of LeY, or for potential therapeutic applications.
Key strategies for modulating LeY biosynthesis include:
Gene Overexpression or Knockdown: The most direct approach involves genetically modifying cells to either overexpress or silence the genes encoding the key glycosyltransferases. Overexpression of FUT1 in ovarian cancer cells has been shown to markedly increase LeY expression. spandidos-publications.com Conversely, knocking down FUT1 expression can reduce cell proliferation in certain cancer cell lines. spandidos-publications.com
Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions to produce complex glycans in a controlled, regio- and stereospecific manner. pnas.org For instance, a chemically synthesized disaccharide can be sequentially treated with specific fucosyltransferases and the required sugar donor (GDP-fucose) to produce LeY. rsc.org This method is invaluable for producing defined glycan structures for research. Systems have been developed for the in-situ generation and recycling of the expensive GDP-fucose donor substrate, making large-scale synthesis more feasible. pnas.orgnih.gov
Metabolic Inhibitor Approach: This strategy involves introducing small molecule inhibitors that interfere with the glycosylation pathway. For the related Sialyl Lewis x antigen, a peracetylated fucose analog, 5-thio-L-fucose (5T-Fuc), has been used. nih.gov Once inside the cell, 5T-Fuc is converted into GDP-5T-Fuc, an analog of the natural fucose donor. nih.gov This analog acts as an inhibitor of fucosyltransferases, thereby blocking the final step of biosynthesis and reducing the presentation of the fucosylated glycan on the cell surface. nih.gov This approach demonstrates the potential for using sugar analogues to block specific glycosyltransferases within cellular systems.
These metabolic engineering techniques are crucial for creating cellular models with altered LeY expression, which helps in studying the antigen's role in cell adhesion, signaling, and tumorigenesis, and for developing novel therapeutic strategies targeting aberrant glycosylation. mdpi.comnih.gov
Cellular and Molecular Functions of Lewis Y Tetrasaccharide in Biological Systems
Role in Cell-Cell Adhesion and Recognition Mechanisms
The Ley antigen is a crucial player in the intricate processes of cell-cell adhesion and recognition. Its presence on the cell surface facilitates interactions that are vital for tissue organization and function. In some contexts, such as in certain cancer cells, the expression of Ley is associated with increased adhesion, which can influence metastatic potential. frontiersin.org
Interaction with Integrins and Extracellular Matrix Components
Ley has been shown to interact with integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. medchemexpress.comnih.gov Specifically, increased expression of Ley in ovarian carcinoma cells leads to a rise in the levels of integrin α5β1. medchemexpress.com This, in turn, enhances the interaction between the cells and fibronectin, a key component of the extracellular matrix (ECM). medchemexpress.com This interaction is crucial for cell adhesion and spreading. medchemexpress.com The ECM itself is a complex network of proteins and proteoglycans that provides structural support to cells and tissues and regulates cellular processes. nih.govmdpi.com Integrins act as the primary receptors on the cell surface that mediate the connection between the cell's internal cytoskeleton and the external ECM. mdpi.com
Influence on Cellular Spreading and Adhesive Potentials
The expression of Ley directly impacts a cell's ability to spread and adhere to surfaces and other cells. medchemexpress.com Studies have demonstrated that ovarian carcinoma cells with higher levels of Ley exhibit enhanced adhesive and spreading capabilities. medchemexpress.com This is largely mediated by the increased integrin-fibronectin interaction. medchemexpress.com The process of cellular spreading is fundamental for cell migration, tissue repair, and, in a pathological context, cancer cell invasion. oncotarget.com
Involvement in Intracellular Signaling Pathways (e.g., FAK Signaling Pathway Activation)
Ley is not merely a structural component of the cell surface; it also actively participates in intracellular signaling. medchemexpress.com A key pathway influenced by Ley is the Focal Adhesion Kinase (FAK) signaling pathway. medchemexpress.commedchemexpress.com FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction initiated by integrin clustering and growth factor receptors. medchemexpress.comresearchgate.net Activation of the FAK pathway is a critical early step in processes like cell migration and adhesion. chemsrc.com Research has shown that Ley can activate the FAK signaling pathway, which in turn can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL. medchemexpress.com This activation can enhance cell adhesion-mediated drug resistance (CAM-DR) in cancer cells. medchemexpress.com
Modulation of Immune Cell Function and Regulation
The Lewis family of antigens, including Ley, can modulate immune cell function and regulation. nih.gov While much of the research has focused on the related sialyl Lewis x (sLex) antigen in leukocyte trafficking and immune recognition, Ley also plays a role. researchgate.netnih.govnih.gov For instance, tumors expressing high levels of type 2 Lewis antigens, including Ley, may promote T-cell tolerance. plos.org The interaction of these carbohydrate structures with glycan-binding proteins (lectins) on immune cells is a key mechanism for regulating immune responses. mdpi.com Altered expression of Lewis antigens on cell surfaces can affect the host's susceptibility to infections and is also associated with the prognosis of various carcinomas. frontiersin.org
Contributions to Glycocalyx Architecture and Intercellular Interactions
The glycocalyx is a dense, carbohydrate-rich layer that covers the surface of most eukaryotic cells. rsc.org It is composed of glycoproteins, glycolipids, and proteoglycans, and plays a crucial role in cell-cell recognition, adhesion, and signaling. nih.gov Ley, as a terminal carbohydrate structure on glycoproteins and glycolipids, is an integral component of the glycocalyx architecture. rsc.orgoup.com The arrangement and density of glycans like Ley within the glycocalyx create specific patterns that are "read" by lectins, mediating a wide range of intercellular interactions. rsc.org The structure of the glycocalyx can influence the exposure of cell adhesion molecules, thereby regulating interactions between endothelial cells and circulating cells like leukocytes or tumor cells. nih.govnih.gov
Participation in Angiogenic Processes and Vascular Endothelial Tube Formation
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and cancer progression. aracelibio.com Ley has been identified as a participant in these angiogenic processes. nih.gov It is involved in the initial cell-cell contacts that occur during angiogenesis. plos.org Research has shown that Ley is highly expressed on the membrane ruffles and protrusions of endothelial cells during tube formation on Matrigel, a basement membrane-like substance used in in vitro angiogenesis assays. nih.govibidi.com Blockade of Ley with specific antibodies or with the recombinant lectin-like domain of thrombomodulin (rTMD1) has been shown to inhibit endothelial tube formation. nih.gov Furthermore, Ley has been found to modify the epidermal growth factor (EGF) receptor in human umbilical vein endothelial cells (HUVECs), and inhibiting the Ley-rTMD1 interaction can suppress EGF-mediated angiogenesis. nih.gov
Table of Research Findings on Lewis y Tetrasaccharide Functions
| Function | Key Interacting Molecules | Observed Effect | Cell/System Studied | Reference(s) |
|---|---|---|---|---|
| Cell-Cell Adhesion | Integrin α5β1, Fibronectin | Enhanced adhesive and spreading potentials | Ovarian carcinoma cells | medchemexpress.com |
| Intracellular Signaling | FAK, Bcl-2, Bcl-XL | Activation of FAK pathway, upregulation of anti-apoptotic proteins, enhanced CAM-DR | Ovarian cancer cells | medchemexpress.com |
| Immune Modulation | T-cells | Potential promotion of T-cell tolerance | General (Tumor context) | plos.org |
| Angiogenesis | EGF Receptor, Thrombomodulin (TMD1) | Involvement in vascular endothelial tube formation; inhibition of angiogenesis upon blockade | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.gov |
Pathophysiological Implications of Lewis Y Tetrasaccharide in Disease Research
Association with Cancer Pathogenesis and Progression (Mechanistic Studies)
The overexpression of Lewis y on the surface of cancer cells is not merely a passive marker but an active participant in tumor progression. spandidos-publications.com Mechanistic studies have revealed its involvement in critical aspects of cancer biology, including cell migration, metastasis, drug resistance, and the formation of new blood vessels.
Role in Tumor Cell Migration and Metastasis (e.g., Cell Adhesion Mediated Drug Resistance)
The Lewis y antigen is implicated in the metastatic cascade, the process by which cancer cells spread from the primary tumor to distant organs. plos.orgiiarjournals.org Its presence on the cell surface facilitates the adhesion of tumor cells to endothelial cells, a crucial step in their extravasation from the bloodstream into new tissues. dtic.mil This interaction is mediated by the binding of Lewis y to selectins, a family of cell adhesion molecules on endothelial cells. iiarjournals.org
Furthermore, Lewis y contributes to a phenomenon known as cell adhesion-mediated drug resistance (CAM-DR). medchemexpress.comresearchgate.net In ovarian cancer cells, the expression of Lewis y has been shown to enhance resistance to apoptosis (programmed cell death) induced by chemotherapeutic agents. researchgate.net Mechanistically, Lewis y activates the Focal Adhesion Kinase (FAK) signaling pathway. medchemexpress.com This activation leads to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival in the presence of cytotoxic drugs. medchemexpress.comresearchgate.net The increased expression of Lewis y is also associated with an upregulation of integrin α5β1, which further enhances cell adhesion and spreading, contributing to both metastasis and drug resistance. medchemexpress.com
| Cancer Type | Mechanism of Lewis y-Mediated Drug Resistance | Key Molecules Involved |
|---|---|---|
| Ovarian Cancer | Activation of FAK signaling pathway, leading to upregulation of anti-apoptotic proteins. medchemexpress.comresearchgate.net | FAK, Bcl-2, Bcl-xL, Integrin α5β1 medchemexpress.com |
Differential Expression Patterns in Malignant Carcinomas
The expression of Lewis y is significantly elevated in a high percentage of various malignant carcinomas compared to their normal tissue counterparts. plos.orgnih.gov This differential expression is a hallmark of neoplastic transformation and is often correlated with a more aggressive disease phenotype and poorer prognosis. nih.govscielo.br
Ovarian Cancer: Lewis y is frequently overexpressed in malignant ovarian carcinomas and is associated with metastasis and poor prognosis. medchemexpress.com Studies have shown a positive expression rate of 75% in ovarian carcinoma, with a strong positive expression rate of 56%. mdpi.com The expression of Lewis y increases with the malignancy and clinical stage of ovarian cancer. mdpi.com In stages III-IV ovarian cancer, the positive expression rate of Lewis y can be as high as 95.24%. spandidos-publications.comspandidos-publications.com
Breast Cancer: The this compound is expressed in 44% to 90% of breast cancer cases, and its expression is correlated with a worse prognosis and more advanced disease stage. nih.govscielo.br Overexpression of Lewis y in lymph node-negative breast cancer patients is associated with a significant decrease in survival. researchgate.net
Lung Cancer: Lewis y is overexpressed in non-small cell lung cancer (NSCLC) and is considered a valuable marker of cancer cell differentiation. One study found that 75.8% of patients with resected pathologic stage 1-3a NSCLC were positive for Lewis y expression. capes.gov.brnih.gov Interestingly, in this study, LeY expression was associated with better survival and a higher degree of differentiation. capes.gov.brnih.gov
Colon Cancer: Lewis y is highly expressed in gastrointestinal carcinomas, including colorectal cancer, with a detection rate of 40-50% in total cases. Its overexpression is correlated with increased tumor staging, particularly stage IV. The expression of Lewis y in colorectal lesions is also associated with features related to malignant potential, with all adenomas with severe dysplasia showing increased expression. nih.gov
Prostate Cancer: High Lewis y expression has been detected in localized and metastatic prostate adenocarcinomas. This high expression is correlated with the poor differentiation status and metastatic potential of tumor lesions in the prostate.
| Cancer Type | Prevalence of Lewis y Expression | Clinical Significance |
|---|---|---|
| Ovarian Cancer | 75% positive expression, 56% strong positive expression. mdpi.com Up to 95.24% in stages III-IV. spandidos-publications.comspandidos-publications.com | Associated with metastasis and poor prognosis. medchemexpress.com Increases with malignancy and clinical stage. mdpi.com |
| Breast Cancer | 44% - 90%. nih.govscielo.br | Correlated with worse prognosis and advanced disease stage. nih.govscielo.br Decreased survival in lymph node-negative patients. researchgate.net |
| Lung Cancer (NSCLC) | 75.8% in stage 1-3a. capes.gov.brnih.gov | Considered a marker of differentiation. Associated with better survival in one study. capes.gov.brnih.gov |
| Colon Cancer | 40% - 50%. | Correlated with increased tumor staging, especially stage IV. Associated with malignant potential in polyps. nih.gov |
| Prostate Cancer | High expression in localized and metastatic adenocarcinomas. | Correlated with poor differentiation and metastatic potential. |
Involvement in Tumor Neoangiogenesis
Tumor neoangiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The this compound has been implicated in this process. plos.org The low-level expression of Lewis y on the surface of human vascular endothelial cells can support the adhesion of immature dendritic cells, which is involved in the initial cell-cell contacts during angiogenesis. plos.org The involvement of Lewis y in cell adhesion and angiogenic events, coupled with its high density on cancer cells, suggests its role in promoting tumor migration and the development of a new blood supply for the tumor. plos.org
Role in Host-Pathogen Interactions and Microbial Recognition of Host Glycans
Beyond its role in cancer, the this compound is also involved in the intricate interplay between the host and various pathogens. Glycans on the surface of host cells, including Lewis y, can serve as recognition sites for microbial adhesion, a critical first step in the infection process. While the provided search results primarily focus on the role of Lewis antigens in cancer and xenotransplantation, the general principle of glycans as microbial receptors is a well-established concept in microbiology. The structural motifs of Lewis antigens can be mimicked or bound by pathogens, facilitating colonization and infection.
Implications in Xenotransplantation Research (e.g., Recognition by Xenoreactive Natural Antibodies)
Xenotransplantation, the transplantation of organs or tissues between different species, faces a significant immunological hurdle known as hyperacute rejection. This rapid and aggressive rejection is primarily mediated by pre-existing natural antibodies in the recipient that recognize carbohydrate antigens on the donor's endothelial cells. oup.com One of the major xenoantigens responsible for this rejection is the α-Gal epitope. However, research has shown that other non-α-Gal xenoantigens also play a role. nih.gov
The this compound is relevant in this context as it is structurally related to other blood group antigens and can be recognized by xenoreactive natural antibodies. oup.com The presence of such antibodies in humans against porcine cells, a common source for xenografts, can trigger an immune response leading to graft rejection. eujtransplantation.com Understanding the recognition of Lewis y and other glycan structures by these natural antibodies is crucial for developing strategies to overcome hyperacute rejection, such as the genetic modification of donor animals to eliminate the expression of these xenoantigens.
Ligand Binding Interactions and Molecular Recognition of Lewis Y Tetrasaccharide
Interactions with Anti-Lewis y Antibodies and Immune Recognition
Anti-Lewis y (LeY) antibodies are central to the immune system's recognition of cells expressing this carbohydrate antigen, which is notably overexpressed on many epithelial-derived cancer cells. oup.compnas.org This recognition is a highly specific process governed by the structural features of both the antibody and the LeY epitope, as well as the surrounding microenvironment.
The binding of anti-LeY antibodies to the LeY tetrasaccharide is a precise molecular event. The LeY core structure is a difucosylated tetrasaccharide. oup.com The specificity of this interaction is largely determined by the antibody's complementarity-determining regions (CDRs), which form a binding pocket that accommodates the LeY epitope. plos.org
Key interactions that confer specificity have been identified through molecular modeling and crystallography studies. For instance, in the murine monoclonal antibody BR55-2, the binding epitope is understood to involve the hydroxyl groups (OH-4 and OH-3) of the β-D-galactose unit, the methyl groups of the two fucose residues, and the N-acetyl group of the subterminal β-N-acetylglucosamine. oup.com The heavy chain germline gene VH7183.a13.20 and the light chain Vκ cr1 germline gene are considered sufficient for recognizing the foundational trisaccharide-H determinant, while the specificity for the full LeY structure is primarily driven by the conformation of the heavy chain's CDR3. plos.org
While germline-encoded amino acids provide the fundamental recognition for the core carbohydrate structure, somatic mutations in the periphery of the binding site fine-tune the affinity for LeY. plos.org These mutations often optimize electrostatic interactions, enhancing the antibody's ability to distinguish the precise stereochemistry of the LeY antigen. plos.org This process of affinity maturation allows the immune system to generate highly specific antibodies against LeY.
Table 1: Key Molecular Interactions in Antibody-LeY Binding
| LeY Component | Interacting Antibody Feature | Significance |
|---|---|---|
| β-D-Galactose (OH-3 and OH-4) | CDRs | Contributes to the core recognition of the LeY structure. oup.com |
| Two Fucose units (6-CH3 groups) | CDRs | Essential for the specific binding to the difucosylated epitope. oup.com |
| β-N-acetylglucosamine (N-acetyl group) | CDRs | A major determinant of specificity for the LeY structure. oup.com |
The microenvironment, including solvent molecules and metallic ions, plays a critical role in modulating the interaction between anti-LeY antibodies and the LeY antigen.
Metallic Ions: Metallic ions, particularly divalent cations, can also influence antibody-LeY interactions. Studies with the humanized anti-LeY antibody hu3S193 have shown that zinc ions (Zn²⁺) can mediate interactions between antibody fragments (Fab) in both crystal structures and in solution. plos.org Dynamic light scattering experiments demonstrated that zinc, but not magnesium (Mg²⁺), could induce the aggregation of hu3S193 Fab monomers into large multimeric complexes. plos.org This suggests a potential mechanism for antibody clustering on the cell surface, especially given the high density of LeY antigens on tumor cells. plos.org Such clustering could be a critical first step in initiating immune effector functions like complement-dependent cytotoxicity. plos.org Other metal ions like copper (Cu²⁺), lead (Pb²⁺), and mercury (Hg²⁺) have also been shown to induce aggregation of antibodies and immune complexes, though their specific roles in LeY recognition are less defined. nih.gov
Table 2: Influence of Microenvironment on Antibody-LeY Interaction
| Factor | Effect on Interaction | Mechanism |
|---|---|---|
| Solvent (Water) | Modulates specificity and flexibility. nih.govnih.gov | Mediates hydrogen bonds, influences electrostatic interactions. nih.gov |
| Zinc Ions (Zn²⁺) | Induces antibody clustering/aggregation. plos.org | Mediates interactions between antibody Fab domains. plos.org |
Structural Basis of Antibody-LeY Epitope Binding and Specificity
Interactions with Lectins and Glycan-Binding Proteins (GBPs)
Lectins and other glycan-binding proteins are crucial for decoding the information stored in complex carbohydrate structures like the Lewis y tetrasaccharide. acs.orgmuni.cz These interactions are vital in a multitude of biological processes. nih.govdoi.org
A variety of lectins exhibit binding specificity for the Lewis y antigen, although the degree of specificity can vary. High-throughput methods like carbohydrate microarrays have been instrumental in profiling the binding preferences of numerous lectins. oup.com
For example, the lectin from Aleuria aurantia (B1595364) (AAL) is known to bind fucose-containing glycans, including Lewis-type structures. researchgate.net Similarly, the lectin from Lotus tetragonolobus (LTA) shows a preference for α1,3-fucosylated structures, which includes the LeY antigen. acs.org However, it is important to note that many lectins display broader specificity, binding to a range of related glycan structures. oup.com Machine learning algorithms are now being combined with expert annotation to create more detailed interpretations of lectin-glycan binding specificities. acs.org
Table 3: Examples of Lectins with Reported LeY-Binding Activity
| Lectin | Source Organism | Primary Binding Motif |
|---|---|---|
| AAL | Aleuria aurantia | Fucose (including Lewis-type) researchgate.net |
The binding of LeY to lectins on the surface of cells can trigger a cascade of downstream events with significant functional consequences. These interactions are implicated in cell adhesion, signaling, and immune modulation. nih.gov
For instance, the interaction of LeY with C-type lectin receptors on immune cells can either activate or suppress immune responses. In the context of cancer, the expression of LeY on tumor cells can facilitate their interaction with lectins on other cells, potentially promoting metastasis and immune evasion. nih.gov The binding of LeY to specific lectins can also influence cellular processes such as proliferation and apoptosis. The functional outcome of these interactions is highly context-dependent, relying on the specific lectin, the cell type, and the surrounding signaling environment.
Specificity Profiling of LeY-Binding Lectins
Rational Design and Engineering of LeY-Binding Molecules for Research Probes
The unique expression pattern of the this compound, particularly its overexpression on cancer cells, makes it an attractive target for the development of diagnostic and therapeutic agents. Rational design and protein engineering approaches are being employed to create novel molecules that bind to LeY with high affinity and specificity.
These efforts aim to overcome the limitations of natural antibodies and lectins, such as potential cross-reactivity. bmj.com Computational modeling, guided by the structural information of existing LeY-binding proteins, allows for the in silico design of new binding scaffolds. mdpi.com For example, molecular modeling has been used to predict mutations in a bacterial lectin that could alter its specificity towards LeY.
Furthermore, synthetic approaches are being explored to create "chemical probes" that can be used to study the biological functions of LeY. nih.govacs.orgrsc.org These probes can be fluorescently labeled to visualize the localization of LeY on cells or can be designed to perturb LeY-mediated interactions. The development of such engineered molecules holds great promise for advancing our understanding of LeY's role in health and disease and for the creation of new tools for cancer diagnosis and therapy. nih.gov
Advanced Methodologies for Lewis Y Tetrasaccharide Synthesis
Chemical Synthesis Approaches
Purely chemical methods offer precise control over the assembly of the Ley tetrasaccharide, enabling the construction of this complex molecule from monosaccharide building blocks through carefully planned protecting group and glycosylation strategies.
Stepwise Glycosidation Strategies (e.g., Using Thioglycoside Donors)
Stepwise glycosidation remains a cornerstone of oligosaccharide synthesis, where the tetrasaccharide is assembled in a linear or convergent fashion. This approach relies on the sequential coupling of protected monosaccharide or disaccharide units. Thioglycosides are frequently employed as glycosyl donors due to their stability during protecting group manipulations and their tunable reactivity, which can be "activated" under specific conditions using promoters.
A highly efficient strategy for synthesizing Ley analogues involves a preactivation-based, one-pot iterative glycosylation process. nih.gov In this approach, a glycosyl donor is activated first before the acceptor is added, allowing for chemoselective glycosylations independent of the anomeric reactivities of the building blocks. nih.gov This method has been used to create key tetra- and pentasaccharide intermediates, which are then subjected to a final, stereoselective double fucosylation to yield the complete Ley structure. nih.gov The challenges in such syntheses include achieving high stereoselectivity for all glycosidic linkages, particularly the two α-L-fucosidic bonds, and the regioselective formation of the branched structure.
The general workflow for a convergent [2+2] synthesis of the Ley core using thioglycoside donors might involve the following key steps:
Preparation of Building Blocks : Synthesis of a lactose-derived acceptor and a difucosylated galactose donor, or a fucosylated N-acetylglucosamine (GlcNAc) acceptor and a fucosylated galactose donor. Thioglycosides, often as phenyl or ethyl thioglycosides, are common donor activating groups.
Key Glycosylation : Coupling of the donor and acceptor fragments. Promoters such as N-iodosuccinimide (NIS) in combination with a Lewis acid like triflic acid (TfOH) are commonly used to activate the thioglycoside donor for reaction with the acceptor's free hydroxyl group. researchgate.netscholaris.ca
Deprotection : Removal of all protecting groups (e.g., benzyl (B1604629) ethers, esters) to yield the final tetrasaccharide.
Table 1: Example of a Stepwise Glycosylation Strategy for a Lewis y Analogue
| Step | Description | Key Reagents | Outcome |
|---|---|---|---|
| 1 | One-pot iterative glycosylation | Pre-activated glycosyl donors | Synthesis of key pentasaccharide intermediate |
| 2 | Stereoselective fucosylation | Fucosyl donor | Formation of the complete branched structure |
| 3 | Global deprotection | Catalytic hydrogenation, saponification | Final Lewis y analogue |
Data sourced from a study on Lewis Y analogue synthesis for immunogenicity studies. nih.gov
Solid-Phase Synthesis Techniques
Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful technique to streamline the preparation of complex glycans like Ley. By anchoring the initial sugar to a polymer resin, excess reagents and byproducts from glycosylation and deprotection steps can be removed by simple filtration and washing, eliminating the need for laborious chromatographic purification of intermediates. researchgate.net
This methodology has been successfully applied to the synthesis of a Ley hexasaccharide using an automated glycan assembler. researchgate.netmit.edu The synthesis proceeds by the sequential addition of monosaccharide building blocks from the reducing end to the non-reducing end. Each cycle consists of two main steps:
Glycosylation : A protected monosaccharide building block (glycosyl donor) is added to the resin-bound acceptor in the presence of an activator.
Deprotection : A temporary protecting group (e.g., Fmoc or Lev) is removed from the newly added sugar, exposing a hydroxyl group for the next glycosylation cycle.
A general method for assembling the entire class of Lewis antigens, including Ley, via automated glycan assembly (AGA) has been developed. rsc.org This approach utilizes a minimal set of just six monosaccharide building blocks to construct a wide array of Lewis antigens through a linear sequence on a photolabile linker-equipped Merrifield resin. rsc.org The synthesis of a protected Ley hexasaccharide was achieved in only 14 hours using this automated platform. researchgate.netmit.edu
Table 2: Key Features of Automated Solid-Phase Ley Synthesis
| Feature | Description | Example |
|---|---|---|
| Solid Support | Polymer resin for anchoring the growing oligosaccharide. | Merrifield resin with a photolabile linker. rsc.org |
| Building Blocks | Protected monosaccharides (e.g., glycosyl phosphates or thioglycosides). | A set of six building blocks for various Lewis antigens. rsc.org |
| Automation Cycle | Glycosylation followed by selective deprotection of a temporary group. | Fmoc removal with piperidine; Lev removal with hydrazine (B178648) acetate (B1210297). rsc.org |
| Cleavage | Release of the final oligosaccharide from the resin. | Photocleavage of the linker. rsc.org |
This table summarizes findings from automated glycan assembly of Lewis antigens. researchgate.netrsc.org
Chemoenzymatic Synthesis Strategies
Chemoenzymatic strategies combine the strengths of chemical synthesis and enzymatic catalysis to provide a highly efficient and stereoselective route to complex oligosaccharides. Typically, a core oligosaccharide structure is synthesized chemically, after which specific enzymes are used to install sugar residues with absolute regio- and stereocontrol, bypassing complex protecting group manipulations.
For the synthesis of Lewis y, this approach would involve the chemical synthesis of a lactose (B1674315) or N-acetyllactosamine backbone. Subsequently, glycosyltransferases are employed to introduce the two fucose residues. The key enzymes in this process are fucosyltransferases, which transfer L-fucose from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to a specific position on the acceptor glycan. pnas.org
While specific, detailed chemoenzymatic syntheses of the Ley tetrasaccharide itself are less commonly reported than for its sialylated cousins (sLex and sLea), the principles are well-established. nih.govrsc.org A plausible chemoenzymatic route to Ley would be:
Chemical Synthesis of Acceptor : A lactosamine derivative (Gal-β(1-4)-GlcNAc) attached to a linker is chemically synthesized.
Enzymatic Fucosylation : Two different fucosyltransferases, an α(1,2)-fucosyltransferase and an α(1,3)-fucosyltransferase, are used sequentially or in a one-pot reaction with GDP-fucose to attach the two fucose units at the correct positions on the galactose and GlcNAc residues, respectively.
The development of one-pot multi-enzyme (OPME) systems, which can regenerate the expensive sugar nucleotide donors like GDP-fucose in situ, has made these chemoenzymatic approaches more scalable and cost-effective. pnas.orgnih.gov
Development of Lewis y Analogues and Mimetics for Research Probes and Binding Studies
To investigate the biological functions of Ley and its role in disease, researchers require access to analogues and mimetics that can be used as probes or as potential therapeutic agents.
Lewis y Analogues : These are molecules that retain the core tetrasaccharide structure but feature modifications at specific positions, often at the reducing end, to facilitate conjugation to proteins or surfaces for immunological studies or for use in glycan arrays. An efficient one-pot glycosylation strategy has been used to synthesize analogues of the Ley antigen with different structures at the reducing end. nih.gov These synthesized oligosaccharides were then coupled to the carrier protein keyhole limpet hemocyanin (KLH) to study the structure-immunogenicity relationship. nih.gov Interestingly, these studies revealed that a pentasaccharide analogue of Ley was more immunogenic than the natural hexasaccharide structure, providing valuable insights for the design of carbohydrate-based cancer vaccines. nih.gov
Lewis y Mimetics : Mimetics are molecules designed to mimic the shape and key functional groups of the native Ley tetrasaccharide but are based on a non-carbohydrate scaffold. The goal is often to create more stable compounds with improved pharmacokinetic properties. While the development of Ley mimetics is an active area of research, much of the foundational work has been done on the related sialyl Lewis x (sLex) antigen. acs.orgnih.gov These strategies often involve using rigid scaffolds, such as bicyclic structures, to present the key hydroxyl and carboxyl groups in the correct spatial orientation to mimic the binding epitope of the natural carbohydrate. nih.gov Such mimetics serve as valuable tools for studying selectin binding and as potential anti-inflammatory agents. acs.orgircm.qc.ca The design principles established for sLex mimetics can be directly applied to the future development of novel Ley mimetics for probing its interactions with lectins and antibodies.
Analytical and Structural Characterization Techniques for Lewis Y Tetrasaccharide in Glycomics
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for the detailed structural and conformational analysis of oligosaccharides like Lewis y in solution. researchgate.net
1D and 2D NMR for Complete Structural Elucidation
The complete structural assignment of the Lewis y tetrasaccharide, α-L-Fucp-(1→2)-β-D-Galp-(1→4)-[α-L-Fucp-(1→3)]-β-D-GlcNAcp, is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D 1H NMR spectra provide initial information on the number and type of sugar residues present, with the anomeric protons resonating in a distinct region of the spectrum. researchgate.net
For a comprehensive assignment of all proton (1H) and carbon (13C) signals, a suite of 2D NMR experiments is required. oup.com These experiments include:
Correlation Spectroscopy (COSY): Establishes proton-proton (1H-1H) couplings within the same sugar residue, allowing for the tracing of the spin systems of each monosaccharide.
Total Correlation Spectroscopy (TOCSY): Extends the correlations observed in COSY to reveal the entire spin system of a sugar residue, from the anomeric proton to the protons of the exocyclic hydroxymethyl group. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon resonances based on their attached proton's chemical shift.
Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range couplings between protons and carbons separated by two or three bonds. This is particularly crucial for determining the glycosidic linkages between the monosaccharide units by observing correlations between the anomeric proton of one residue and the carbon atom at the linkage position of the adjacent residue.
The chemical shifts of the protons and carbons are highly sensitive to their chemical environment, including the type of monosaccharide, the anomeric configuration (α or β), and the positions of the glycosidic linkages. oup.com The complete and unambiguous assignment of these chemical shifts confirms the primary structure of the Lewis y tetrasaccharide. oup.com
Conformational Analysis via Nuclear Overhauser Effect (NOE) and Chemical Shift Data
Beyond determining the primary sequence, NMR is instrumental in defining the three-dimensional shape of the Lewis y tetrasaccharide in solution. researchgate.net The conformation is largely defined by the torsion angles (φ and ψ) around the glycosidic linkages.
Nuclear Overhauser Effect (NOE): NOE-based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are paramount for conformational analysis. oup.com These experiments detect spatial proximities between protons that are close in space, irrespective of whether they are directly bonded. Inter-residue NOEs, observed between protons on different monosaccharide units, provide direct evidence for the relative orientation of the sugar rings and are essential for defining the glycosidic torsion angles. researchgate.netoup.com For instance, NOEs between the anomeric proton of a fucose residue and a proton on the galactose or N-acetylglucosamine residue help to constrain the conformational space of the respective glycosidic linkage. oup.com Studies have shown that the Lewis y structure is relatively rigid due to van der Waals packing between the fucose and galactose residues. nih.gov
Mass Spectrometry (MS) and Ion Mobility-Mass Spectrometry (IM-MS)
Mass spectrometry is a cornerstone of glycomics, providing information on the mass, composition, and sequence of glycans. When coupled with ion mobility, it offers an even more powerful tool for distinguishing between isomeric structures. rsc.orgrsc.org
Fragmentation Patterns for Linkage and Sequence Determination
In tandem mass spectrometry (MS/MS), the Lewis y tetrasaccharide ion is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. The fragmentation patterns are analyzed to determine the sequence and branching of the monosaccharides. beilstein-institut.de
Key fragmentation types include:
Glycosidic bond cleavages (Y- and B-ions): Cleavage of the glycosidic bonds results in Y-ions (containing the reducing end) and B-ions (containing the non-reducing end). The mass differences between these ions correspond to specific monosaccharide residues, allowing for the deduction of the sequence. nih.gov
Cross-ring cleavages (A- and X-ions): Fragmentation across the sugar rings provides information about the linkage positions. For example, specific cross-ring fragments can differentiate between a 1,3- and a 1,4-linkage. rsc.org
The fragmentation of the Lewis y tetrasaccharide will show characteristic losses of the two fucose residues and the terminal galactose, helping to confirm its branched structure. For instance, the loss of a fucose residue (146 Da) is a common initial fragmentation step. Unique cross-ring fragmentation can also help distinguish Lewis y from its isomer, Lewis b. rsc.org
Glycan Profiling and Isomer Differentiation in Complex Samples
While MS provides compositional and sequence data, distinguishing between isomers like Lewis y (type 2 core) and Lewis b (type 1 core) can be challenging with MS alone as they have identical masses and can produce similar fragment ions. rsc.orgresearchgate.net This is where ion mobility-mass spectrometry (IM-MS) becomes invaluable. nih.gov
IM-MS separates ions in the gas phase based on their size, shape, and charge. Isomeric glycans often have different three-dimensional structures, which translates to different rotationally-averaged collision cross-sections (CCS). This difference in shape allows them to be separated by ion mobility. rsc.orgnih.gov
For Lewis y and its related isomers, IM-MS can differentiate them based on their distinct drift times or CCS values. rsc.orgnih.gov Furthermore, by fragmenting the ions before or after ion mobility separation, a fingerprinting strategy can be employed. The resulting fragment ions will also have characteristic CCS values, which can be used to identify specific structural motifs, such as the terminal fucose linkages, even in complex mixtures like N-glycans from biological samples. rsc.orgnih.gov This technique has been successfully used to differentiate Lewis and blood group isomers from sources like human milk oligosaccharides and parotid gland N-glycans. nih.gov
Glycan Array Technology for High-Throughput Interaction Analysis
Glycan arrays are a high-throughput platform used to screen the interactions of carbohydrates with glycan-binding proteins (GBPs), such as lectins and antibodies. nih.govresearchgate.net In this technology, a library of different glycans, including the Lewis y tetrasaccharide, is immobilized on a solid surface, such as a glass slide. researchgate.net
This array is then incubated with a fluorescently labeled GBP. The binding of the protein to specific glycans on the array is detected by measuring the fluorescence at each spot. This provides a profile of the binding specificity of the protein. nih.gov
Glycan array analysis has been instrumental in:
Identifying proteins that bind to Lewis y: By screening a wide range of lectins and antibodies, researchers can identify those that specifically recognize the Lewis y antigen. For example, glycan arrays have been used to characterize the binding preferences of bacterial lectins, revealing that some have a preference for Lewis y and H type 2 oligosaccharides. plos.org
Mapping the binding epitopes: By including various fragments and isomers of Lewis y on the array, the precise structural features required for binding can be determined. This helps to understand which parts of the tetrasaccharide are crucial for recognition by a particular protein. nih.gov
Comparing binding affinities: The intensity of the fluorescence signal can provide a semi-quantitative measure of the binding affinity, allowing for the ranking of different glycans as ligands for a specific GBP. plos.org
Correlating the data from glycan arrays with detailed structural information from techniques like X-ray crystallography and NMR provides a comprehensive understanding of how proteins recognize and bind to the Lewis y tetrasaccharide. nih.govplos.org
Complementary Glycoanalytical Methods (e.g., Methylation Analysis)researchgate.net
While primary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide substantial data, a complete and unambiguous structural elucidation of complex glycans such as the Lewis y (Ley) tetrasaccharide often necessitates the use of complementary analytical methods. rsc.orgnih.gov These ancillary techniques help resolve ambiguities related to linkage positions and branching patterns, which are critical for defining the precise architecture of the molecule. nih.gov Methylation analysis, in particular, stands out as a classic and powerful chemical method for determining glycosidic linkages. oup.comacs.org
Methylation analysis involves the exhaustive methylation of all free hydroxyl groups on the oligosaccharide. acs.org The fully methylated glycan is then hydrolyzed to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. acs.org These derivatives are subsequently reduced and acetylated to form partially methylated alditol acetates (PMAAs). acs.org The PMAAs are volatile and can be readily identified by gas chromatography-mass spectrometry (GC-MS). oup.comacs.org The positions of the free hydroxyl groups (now acetylated) on each alditol acetate (B1210297) correspond to the original positions of glycosidic linkage or substitution in the intact oligosaccharide.
Detailed research findings illustrate the power of this approach when combined with other techniques. For instance, in the analysis of a structural isomer of the Lewis y epitope, methylation analysis was crucial. acs.org Researchers used it in conjunction with enzymatic cleavage and mass spectrometry to confirm the precise location of fucose residues. acs.org The enzymatic removal of a fucose residue from a hexasaccharide, followed by methylation analysis of the resulting pentasaccharide, revealed a change from a 3,4-disubstituted N-acetylglucosamine (GlcNAc) to a 4-substituted GlcNAc, confirming the original fucose was linked to the 3-position of the GlcNAc. acs.org This type of sequential analysis provides definitive structural information that might be difficult to obtain from a single experiment.
The data derived from methylation analysis is typically presented in a tabular format that correlates the identified PMAAs with the linkage positions of each monosaccharide in the glycan.
Table 1: Representative Linkage Analysis Data for a Lewis y-related Structure via Methylation Analysis This table is a representative example based on described methodologies. acs.org
| Partially Methylated Alditol Acetate | Inferred Linkage | Corresponding Monosaccharide in Ley |
| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol | Terminal | Galactose (Gal) |
| 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-galactitol | 2-linked | Galactose (Gal) |
| 1,3,4,5-tetra-O-acetyl-2,6-di-O-methyl-glucosaminitol | 3,4-disubstituted | N-acetylglucosamine (GlcNAc) |
| 1,5-di-O-acetyl-2,3,4-tri-O-methyl-fucitol | Terminal | Fucose (Fuc) |
Beyond methylation analysis, a suite of other glycoanalytical methods provides complementary information for comprehensive structural characterization. rsc.org Advanced mass spectrometry techniques, including tandem MS (MS/MS) with various fragmentation methods like Collision-Activated Dissociation (CAD), Electron Capture Dissociation (ECD), and Electron Induced Dissociation (EID), are invaluable. nih.gov CAD typically produces glycosidic cleavages (B- and Y-type ions), which help determine the monosaccharide sequence, while other methods can generate cross-ring cleavages (A- and X-type ions) that offer insights into linkage positions. nih.gov
Separation techniques are also a critical component of the glycoanalytical toolkit. nih.gov High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis are used to isolate oligosaccharides from complex mixtures before analysis. rsc.orgoup.com Methods like Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitized Carbon (PGC) chromatography are particularly effective for separating glycan isomers, ensuring that the subsequent structural analysis is performed on a pure compound. rsc.orgnih.gov The combination of these high-resolution separation techniques with sophisticated mass spectrometry and chemical derivatization methods like methylation analysis provides the robust and detailed data required for the full structural characterization of intricate glycans like the Lewis y tetrasaccharide. rsc.orgnih.govoup.com
Table 2: Summary of Complementary Glycoanalytical Techniques for Lewis y Characterization
| Technique | Abbreviation | Information Provided |
| Methylation Analysis | - | Definitive glycosidic linkage positions. oup.comacs.org |
| Tandem Mass Spectrometry | MS/MS, MSn | Monosaccharide sequence, branching, and some linkage information. nih.gov |
| Collision-Activated Dissociation | CAD | Glycosidic bond cleavages for sequencing. nih.gov |
| Electron Capture Dissociation | ECD | Complementary fragmentation patterns, particularly for charged species. nih.gov |
| High-Performance Liquid Chromatography | HPLC | Purification and separation of glycan isomers. rsc.orgoup.com |
| Hydrophilic Interaction Liquid Chromatography | HILIC | Separation of hydrophilic compounds like glycans. rsc.orgnih.gov |
| Porous Graphitized Carbon Chromatography | PGC | High-resolution separation of glycan isomers. rsc.orgnih.gov |
| Capillary Electrophoresis | CE | Separation of charged or derivatized glycans. rsc.org |
Emerging Research Applications and Future Perspectives for Lewis Y Tetrasaccharide
Development of Glycan Arrays for Novel Glycan-Binding Protein Discovery
Glycan arrays have emerged as powerful high-throughput tools for identifying and characterizing interactions between carbohydrates and glycan-binding proteins (GBPs). These arrays consist of a collection of synthetic glycans immobilized on a solid surface, allowing for the rapid screening of protein-carbohydrate interactions. raybiotech.compnas.org The inclusion of LeY tetrasaccharide on these arrays is crucial for discovering novel proteins that bind to this specific glycan.
The development of these arrays involves sophisticated chemical and enzymatic synthesis of a diverse library of glycans, including LeY. pnas.org By exposing these arrays to biological samples such as cell lysates or serum, researchers can identify proteins that specifically bind to LeY. raybiotech.com This technology has been instrumental in elucidating the binding specificities of various GBPs, including lectins involved in immune responses and pathogen recognition. pnas.org For instance, glycan array analysis has revealed that DC-SIGN, a lectin on dendritic cells, binds to Lewis-type structures, including Lewis x, a related antigen. oup.com
The data generated from these arrays not only identifies new binding partners but also provides insights into the structural basis of these interactions. oup.com Understanding which proteins in the body recognize and interact with LeY is fundamental to unraveling its biological functions and its role in disease.
Table 1: Examples of Glycan Array Applications in Glycan-Binding Protein Discovery
| Application | Description | Key Findings |
| Identifying Novel Receptors | Screening of cell lysates or purified proteins against a glycan array containing LeY to discover previously unknown LeY-binding proteins. | Discovery of new lectins and adhesion molecules involved in cell-cell communication and immune surveillance. |
| Characterizing Known Lectins | Determining the binding specificity and affinity of known GBPs, such as selectins and siglecs, for LeY and related glycans. | Elucidation of the fine specificity of immune receptors, revealing preferences for fucosylated structures like LeY. pnas.orgoup.com |
| Pathogen-Host Interaction Studies | Investigating the binding of viral or bacterial proteins to LeY to understand mechanisms of infection. | Identification of pathogen adhesins that target LeY for host cell entry. |
Research into LeY as a Biomarker Candidate for Disease Mechanistic Studies and Discovery
The aberrant expression of LeY on tumor cells has prompted extensive research into its potential as a biomarker for cancer detection, prognosis, and for understanding disease mechanisms. patsnap.commedchemexpress.com Metabolomics and glycoproteomics approaches are being increasingly used to identify and validate biomarkers that can provide a real-time snapshot of biochemical activity and shifts underlying health and disease. biocompare.commdpi.com
Studies have shown that elevated levels of LeY are associated with several types of cancers, including breast, ovarian, colon, and lung cancer. patsnap.com For example, LeY expression has been linked to malignant ovarian carcinoma metastasis and poor prognosis. medchemexpress.com The detection of LeY on circulating tumor cells or in tissue biopsies could therefore serve as a valuable diagnostic and prognostic tool. patsnap.com
Beyond its presence, the specific context of LeY expression on different proteins can provide deeper mechanistic insights. High-density antibody arrays are being used to capture a wide range of proteins from blood or tissue samples, which are then probed for the presence of specific glycan modifications like LeY. nih.gov This approach can reveal not only which proteins are overexpressed in a disease state but also how their glycosylation patterns are altered. This combined analysis of protein levels and their glycan modifications has the potential to significantly improve the specificity and sensitivity of biomarkers for diseases like colon cancer. nih.gov
Mechanistic studies aim to understand how LeY contributes to disease pathogenesis. mdpi.com For instance, research has explored the role of LeY in cell adhesion, a critical step in tumor invasion and metastasis. patsnap.com By understanding the functional consequences of LeY expression, researchers can identify new therapeutic targets and develop more effective treatment strategies.
Immunological Research and Vaccine Design Strategies (Pre-clinical/Research Focus)
The presence of LeY on cancer cells and its limited expression on most normal adult tissues make it an attractive target for cancer immunotherapy, particularly vaccine development. plos.orgnih.gov The goal of a LeY-based cancer vaccine is to stimulate the patient's immune system to recognize and eliminate tumor cells expressing this antigen.
Preclinical research has focused on developing conjugate vaccines, where the LeY tetrasaccharide is chemically linked to a carrier protein, such as keyhole limpet hemocyanin (KLH), to enhance its immunogenicity. nih.govnih.gov Studies in mice have shown that these conjugates can elicit robust antibody responses against LeY-expressing cancer cells. nih.gov Comparative immunological studies have indicated that among related Lewis antigens, the LeY conjugate induced the highest titers of IgG antibodies, suggesting it is a promising candidate for vaccine development. nih.gov
Several key findings from pre-clinical studies include:
Carrier Protein and Adjuvant Selection: The choice of carrier protein and the use of an immunological adjuvant, like QS21, are critical for inducing a strong and effective immune response. nih.gov
Antibody-Mediated Effector Functions: The antibodies generated by LeY vaccines can mediate tumor cell killing through various mechanisms, including complement-dependent cytotoxicity and antibody-dependent cellular cytotoxicity. nih.gov
Multivalent Vaccine Approaches: To broaden the anti-tumor response, researchers are exploring polyvalent vaccines that include multiple tumor-associated carbohydrate antigens (TACAs), such as GM2, Globo-H, and LeY, on a single carrier molecule. nih.gov
These preclinical findings have laid the groundwork for early-phase clinical trials of LeY-based vaccines in cancer patients. nih.gov
Applications in Systems Glycobiology Research for Understanding Glycan Function
Systems glycobiology integrates high-throughput experimental data with computational modeling to understand the complex processes of glycan biosynthesis and function from a systems-level perspective. ucsd.edunih.gov The study of LeY within this framework is helping to unravel the regulatory networks that control its expression and its functional roles in various biological contexts.
Computational models of glycosylation pathways can predict how changes in gene expression or nutrient availability will affect the glycan profile of a cell, including the expression of LeY. ucsd.edunih.gov These models are valuable tools for glycoengineering, the rational design of cells to produce specific glycoforms, which is particularly relevant for the production of biotherapeutics. nih.govbioanalysis-zone.com
Systems-level analyses are also being used to:
Identify Glycosylation Regulators: By combining computational studies with techniques like RNA-Seq and CRISPR-Cas9 screens, researchers can identify new genes and proteins that regulate the enzymes responsible for LeY synthesis. ucsd.edu
Unravel Functional Complexity: The diversity and complexity of glycosylation have made it challenging to pinpoint the specific functions of individual glycans. ucsd.edu A systems approach allows for the analysis of how the entire glycome, including LeY, changes in response to different stimuli, providing clues about glycan function. ucsd.edu
Connect Glycosylation to Phenotype: By integrating glycomics data with other 'omics' datasets (genomics, proteomics, metabolomics), researchers can establish links between specific glycan structures like LeY and cellular phenotypes or disease states. biocompare.com
Synthetic glycobiology, a related field, applies engineering principles to design and build novel glycosylation systems, offering new ways to produce glycoproteins with defined structures for research and therapeutic applications. acs.orgresearchgate.net
Methodological Advances in Lewis y Tetrasaccharide Synthesis and Analysis
The study of LeY and its applications relies heavily on the ability to chemically synthesize and analyze this complex oligosaccharide. Significant progress has been made in the methods for both synthesizing LeY and detecting its presence in biological samples.
Synthesis: The chemical synthesis of a complex tetrasaccharide like LeY is a challenging endeavor due to the need for precise control over the stereochemistry of the glycosidic linkages. explorationpub.comrsc.org Methodological advancements have focused on developing more efficient and stereoselective glycosylation reactions. rsc.org Both chemical and chemo-enzymatic approaches are employed. oup.comacs.orgexplorationpub.com
Chemical Synthesis: Strategies often involve the sequential or convergent assembly of monosaccharide or disaccharide building blocks with carefully chosen protecting groups. explorationpub.comexplorationpub.com Solid-phase synthesis methods have also been developed to streamline the process and facilitate purification. explorationpub.com
Chemo-enzymatic Synthesis: This approach combines chemical synthesis with the use of specific enzymes (glycosyltransferases) to create the desired glycosidic bonds with high selectivity, often under milder reaction conditions. oup.comexplorationpub.com
Analysis: Advances in analytical techniques have improved the sensitivity and specificity of LeY detection.
Mass Spectrometry (MS): MS-based methods are powerful for identifying and quantifying metabolites and glycan structures. mdpi.com However, the structural similarity of many monosaccharides can make them indistinguishable by classical MS alone. rsc.org
Antibody-Based Assays: Highly specific antibodies against LeY are used in techniques like immunohistochemistry and enzyme-linked immunosorbent assays (ELISA) to detect LeY in tissues and biological fluids. nih.govfrontiersin.org
Glycan and Antibody Arrays: As discussed earlier, these high-throughput platforms are crucial for analyzing the interactions and presence of glycans like LeY on a larger scale. raybiotech.comnih.gov
These ongoing methodological improvements are essential for advancing research into the biological roles and potential applications of the Lewis y tetrasaccharide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
